molecular formula C₁₅H₁₈D₁₀N₂O₂ B1146149 [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester CAS No. 718613-18-4

[1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester

Cat. No.: B1146149
CAS No.: 718613-18-4
M. Wt: 278.46
InChI Key:
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Description

“[1,4’-Bipiperidine]-1’-carbonyl-d10-1’-carboxylic Acid tert-Butyl Ester” is a complex organic compound. The “tert-Butyl Ester” part suggests that it’s a derivative of a carboxylic acid where the hydrogen of the carboxylic group (-COOH) is replaced by a tert-butyl group . Tert-butyl esters are known to be extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .


Synthesis Analysis

The synthesis of tert-butyl esters often proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Chemical Reactions Analysis

Tert-butyl esters are known to react with various nucleophiles and electrophiles . They can also undergo deprotection reactions, often mediated by aqueous phosphoric acid . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Mechanism of Action

The mechanism of formation of tert-butyl esters often involves the acid-catalyzed formation of a resonance-stabilized oxonium ion from the carboxylic acid, followed by nucleophilic attack by isobutylene and deprotonation to form the tert-butyl ester product .

Safety and Hazards

Tert-butyl esters are considered hazardous by the OSHA Hazard Communication Standard . They are flammable liquids and may cause respiratory irritation and drowsiness or dizziness . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling these compounds .

Future Directions

The synthesis and application of tert-butyl esters continue to be an active area of research. New methods for their synthesis are being developed, with a focus on improving safety, yield, and the range of tolerable substrates . They are extensively employed in peptide chemical synthesis, suggesting potential future directions in this field .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,4'-Bipiperidine]-1'-carbonyl-d10-1'-carboxylic Acid tert-Butyl Ester involves the reaction of 1,4'-Bipiperidine with tert-butyl chloroformate and deuterated acetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "1,4'-Bipiperidine", "tert-butyl chloroformate", "deuterated acetic acid", "base" ], "Reaction": [ "Step 1: Dissolve 1,4'-Bipiperidine in deuterated acetic acid.", "Step 2: Add tert-butyl chloroformate to the reaction mixture and stir for several hours.", "Step 3: Add a base to the reaction mixture to neutralize the acid formed during the reaction.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS No.

718613-18-4

Molecular Formula

C₁₅H₁₈D₁₀N₂O₂

Molecular Weight

278.46

Synonyms

[1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1’-carboxylic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

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